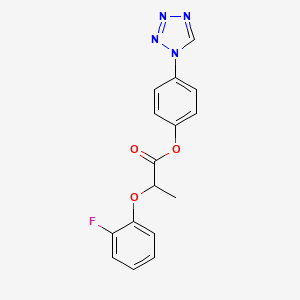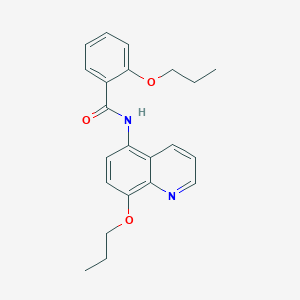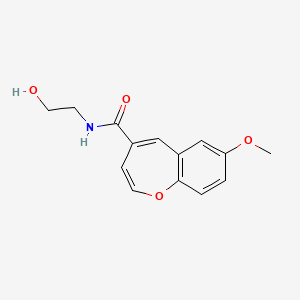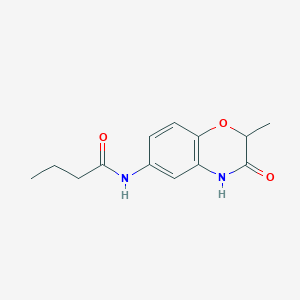
4-(1H-tetrazol-1-yl)phenyl 2-(2-fluorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-FLUOROPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a fluorophenoxy group. Tetrazoles are known for their diverse biological applications and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Méthodes De Préparation
The synthesis of tetrazole derivatives, including 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-FLUOROPHENOXY)PROPANOATE, can be approached through various methods. One common method involves the use of triethyl orthoformate and sodium azide . Another approach utilizes alcohols and aldehydes, or isocyanides . These methods are often chosen for their efficiency and the ability to produce high yields under moderate conditions.
Analyse Des Réactions Chimiques
Tetrazole derivatives undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include stable metallic compounds and molecular complexes .
Applications De Recherche Scientifique
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-FLUOROPHENOXY)PROPANOATE has a wide range of scientific research applications. In chemistry, it is used for its ability to stabilize negative charges through delocalization, making it useful in the synthesis of stable metallic compounds . In biology and medicine, tetrazole derivatives are known for their antibacterial, antifungal, antitumor, and anti-inflammatory activities . They are also used in the development of pharmaceuticals due to their ability to penetrate cell membranes more easily than carboxylic acids .
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-FLUOROPHENOXY)PROPANOATE involves its interaction with molecular targets through receptor-ligand interactions. The tetrazole ring’s electron density allows it to form stable complexes with various receptors, facilitating its biological activities . The specific pathways involved depend on the application, but they often include inhibition of enzymes or interaction with cellular membranes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-FLUOROPHENOXY)PROPANOATE include other tetrazole derivatives such as 5-phenyltetrazole and 1,2,3-thiadiazole derivatives . These compounds share similar chemical properties, such as the ability to stabilize negative charges and form stable complexes. 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(2-FLUOROPHENOXY)PROPANOATE is unique in its specific combination of a tetrazole ring and a fluorophenoxy group, which may confer distinct biological activities and applications .
Propriétés
Formule moléculaire |
C16H13FN4O3 |
|---|---|
Poids moléculaire |
328.30 g/mol |
Nom IUPAC |
[4-(tetrazol-1-yl)phenyl] 2-(2-fluorophenoxy)propanoate |
InChI |
InChI=1S/C16H13FN4O3/c1-11(23-15-5-3-2-4-14(15)17)16(22)24-13-8-6-12(7-9-13)21-10-18-19-20-21/h2-11H,1H3 |
Clé InChI |
HSHXKUAWJUSARM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OC1=CC=C(C=C1)N2C=NN=N2)OC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320038.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11320042.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11320050.png)

![6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320056.png)
![2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11320058.png)
![7,8-dimethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11320065.png)
![N-isobutyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11320074.png)
![4-Methoxyphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11320075.png)

![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11320095.png)

methanone](/img/structure/B11320108.png)
